1-Amino-4-bromo-1H-pyrrole-2-carboxamide

Heterocyclic Chemistry Medicinal Chemistry Building Blocks

1-Amino-4-bromo-1H-pyrrole-2-carboxamide is an Oroidin-class bromopyrrole distinguished by three orthogonal reactive handles in one compact scaffold: an N-amino group (hydrazine-equivalent nucleophile), C4 bromine (cross‑coupling site), and C2 carboxamide (hydrogen‑bond anchor). This triad enables sequential, protecting‑group‑free diversification—condense the N‑amino with 1,3‑dicarbonyls to build pyrazole‑ or pyrimidine‑fused pyrroles, then derivatize at C4 via Suzuki, Sonogashira, or Buchwald‑Hartwig coupling. The scaffold supports systematic SAR library construction, MmpL3/MAO‑A/kinase target exploration, and simplified synthesis of marine bromopyrrole alkaloid analogs. Fewer synthetic steps than simpler pyrrole building blocks lacking this orthogonal combination.

Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
CAS No. 1638760-28-7
Cat. No. B3108138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-bromo-1H-pyrrole-2-carboxamide
CAS1638760-28-7
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESC1=C(N(C=C1Br)N)C(=O)N
InChIInChI=1S/C5H6BrN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10)
InChIKeyPLMRKXQGCOKIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-bromo-1H-pyrrole-2-carboxamide (CAS 1638760-28-7): Structural Foundation and Procurement Context


1-Amino-4-bromo-1H-pyrrole-2-carboxamide (C5H6BrN3O, MW 204.02) is an N-aminopyrrole derivative belonging to the broader Oroidin class of bromopyrrole alkaloids, distinguished by a hydrazine-like N-amino functionality at the pyrrole nitrogen . The compound incorporates three chemically orthogonal functional groups within a compact heterocyclic framework: an N-amino group (nucleophilic hydrazine equivalent), a C4 bromine atom (electrophilic coupling handle), and a C2 carboxamide (hydrogen-bonding anchor) . Commercially available at 95-98% purity from multiple research suppliers, this compound serves as a versatile building block for medicinal chemistry and heterocyclic diversification . Direct quantitative evidence regarding biological activity or physicochemical properties of this specific compound is absent from the primary literature as of the publication date, requiring evaluation based on its structural and reactivity differentiation relative to analog classes.

Why 1-Amino-4-bromo-1H-pyrrole-2-carboxamide Cannot Be Readily Replaced: Structural and Reactivity Differentiation


Simple bromopyrrole carboxamides or N-aminopyrroles lacking the full functional triad of this compound cannot reproduce its synthetic versatility. The concurrent presence of an N-amino group, C4 bromine, and C2 carboxamide creates orthogonal reactivity vectors within a single scaffold—a combination absent in the more widely studied 4,5-dibromo-1H-pyrrole-2-carboxamide (Oroidin core) or 1H-pyrrol-1-amine derivatives lacking the carboxamide [1][2]. This functional orthogonality enables sequential or site-selective derivatization that is not achievable with simpler analogs, where competing reactivities or steric constraints limit modular library construction. The specific regiochemical arrangement (amino at N1, bromo at C4, carboxamide at C2) also differs fundamentally from regioisomeric analogs such as 3-bromo-1H-pyrrol-1-amine, providing distinct electronic and steric properties that influence downstream coupling efficiency .

Product-Specific Quantitative Evidence Guide: 1-Amino-4-bromo-1H-pyrrole-2-carboxamide Differentiation


Functional Group Orthogonality: Three Independent Reaction Sites in a Single Scaffold

1-Amino-4-bromo-1H-pyrrole-2-carboxamide (C5H6BrN3O, MW 204.02) possesses three distinct functional handles for orthogonal derivatization: an N-amino group (nucleophilic hydrazine equivalent), a C4 bromine atom (cross-coupling site), and a C2 carboxamide (hydrogen-bond donor/acceptor). In contrast, the widely studied Oroidin scaffold (4,5-dibromo-1H-pyrrole-2-carboxamide) lacks the N-amino functionality entirely, while 1H-pyrrol-1-amine, 3-bromo- (CAS 172100-29-7, MW 161.00) lacks the C2 carboxamide required for key hydrogen-bonding interactions [1].

Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Regiochemical Specificity: C4 Bromine Position Versus Alternative Bromination Sites

The C4 bromine position in 1-amino-4-bromo-1H-pyrrole-2-carboxamide provides distinct electronic properties compared to C3 or C5 brominated analogs. Regioselective Suzuki cross-coupling at the 2-position of 2,3,4-tribromopyrrole and 2,3-dibromopyrrole has been demonstrated, establishing that bromine substitution patterns critically influence coupling site selectivity and reaction yields . Similarly, regioselective Sonogashira reactions of N-methyltetrabromopyrrole proceed with position-dependent efficiency . This compound's C4 bromine (meta to N1, ortho to C2 carboxamide) offers a unique electronic environment for cross-coupling compared to the C3-bromo regioisomer (3-bromo-1H-pyrrol-1-amine, CAS 172100-29-7) .

Cross-Coupling Suzuki-Miyaura Sonogashira

N-Amino Functionality: Hydrazine-Like Reactivity for Nitrogen-Enriched Heterocycle Synthesis

The N-amino group in this compound provides hydrazine-like nucleophilicity enabling cyclization reactions that are inaccessible to non-aminated pyrrole carboxamides. N-aminopyrroles have garnered significant attention in medicinal chemistry for their versatile reactivity in forming nitrogen-enriched fused heterocycles . In contrast, non-aminated analogs such as 4-bromo-1H-pyrrole-2-carboxamide lack this nucleophilic center, limiting diversification potential to amide coupling and bromine substitution only. Patent literature demonstrates that N-(substituted amino)pyrrole derivatives exhibit herbicidal activity [1], while substituted N-aminoalkylpyrroles show antiarrhythmic and CNS activity [2], suggesting the N-amino motif confers distinct biological target interactions.

N-Aminoheterocycles Cyclization Fused Heterocycles

Molecular Scaffold Comparison: 1-Amino-4-bromo-1H-pyrrole-2-carboxamide Versus Analog Structural Series

This compound's scaffold differs fundamentally from established bioactive pyrrole-2-carboxamide series. In antitubercular pyrrole-2-carboxamides, optimized MmpL3 inhibitors achieve MIC values <0.016 μg/mL with improved microsomal stability [1]. In marine bromopyrrole alkaloid derivatives, compound 5b shows MAO-A Ki of 2.4 ± 0.99 μM with selectivity index 0.06 [2]. These data establish that specific substitution patterns on pyrrole-2-carboxamides determine biological activity. While 1-amino-4-bromo-1H-pyrrole-2-carboxamide has not been directly evaluated in these systems, its unique N-amino-4-bromo-2-carboxamide triad represents a scaffold distinct from both the antitubercular series (typically N-substituted, varied C4 substituents) and marine alkaloid series (typically N-alkylated or N-H, dibrominated) [3].

Scaffold Hopping SAR Library Design

Purity and Commercial Availability: Procurement-Grade Comparison

1-Amino-4-bromo-1H-pyrrole-2-carboxamide is commercially available at 95% purity (AKSci Cat. 4515EF, Beyotime Y134682-1g, ChemSrc) and 98% purity (Leyan Product No. 1124740) from multiple research suppliers [1]. In contrast, structurally related analogs show more limited commercial availability: 1-amino-1H-pyrrole-2-carboxamide (non-brominated analog, CAS 159326-69-9) is available from specialty vendors ; 3-bromo-1H-pyrrol-1-amine (regioisomer, CAS 172100-29-7) is available but with more restricted supplier coverage . The target compound's multi-supplier availability at 95-98% purity provides procurement redundancy and competitive pricing options.

Procurement Quality Control Chemical Sourcing

Bromine as Synthetic Handle: Coupling Versatility Versus Non-Halogenated Analogs

The C4 bromine atom enables diverse transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl/heteroaryl introduction), Sonogashira (alkyne installation), Buchwald-Hartwig amination, and Ullmann-type couplings. Pyrrole-2-carboxamide scaffolds lacking halogen substitution (e.g., 1-amino-1H-pyrrole-2-carboxamide, CAS 159326-69-9) cannot undergo these transformations without prior functionalization, adding synthetic steps . Regioselective Suzuki coupling at the 2-position of brominated pyrroles has been established with predictable site-selectivity based on substitution patterns . Additionally, bromine can be displaced with cyanide to introduce nitrile functionality, as demonstrated in N-aminoalkylpyrrole patent literature [1].

Cross-Coupling Palladium Catalysis Diversification

High-Value Application Scenarios for 1-Amino-4-bromo-1H-pyrrole-2-carboxamide in Research and Development


Medicinal Chemistry: Scaffold-Hopping Starting Point for Pyrrole-2-carboxamide Binding Sites

This compound provides a chemically distinct scaffold for exploring pyrrole-2-carboxamide binding sites (e.g., MmpL3 in M. tuberculosis, MAO-A, or kinase domains) with a structural triad absent from optimized clinical series [1][2]. The N-amino functionality offers a unique vector for forming hydrogen bonds or participating in cyclization to access three-dimensional structures not available to standard pyrrole-2-carboxamides. The C4 bromine enables rapid diversification via parallel Suzuki coupling to generate focused libraries for SAR exploration.

Heterocyclic Chemistry: Modular Building Block for Fused Nitrogen Heterocycles

The orthogonal reactivity of the N-amino group (nucleophilic hydrazine equivalent), C4 bromine (cross-coupling site), and C2 carboxamide (condensation handle) enables sequential, protecting-group-free synthesis of complex fused heterocycles . The N-amino group can condense with 1,3-dicarbonyls or α,β-unsaturated ketones to form pyrazole-fused or pyrimidine-fused pyrrole systems, while the bromine remains available for subsequent Pd-catalyzed diversification [3]. This represents a more efficient route to nitrogen-enriched heterocycles compared to building the same systems from non-aminated pyrrole precursors.

Diversity-Oriented Synthesis: Three-Vector Derivatization for Compound Library Construction

The compound supports three independent derivatization vectors: (1) N-amino functionalization via condensation, alkylation, or acylation; (2) C4 bromine substitution via Suzuki, Sonogashira, or Buchwald-Hartwig coupling ; and (3) C2 carboxamide elaboration via hydrolysis, reduction, or coupling. This orthogonality enables systematic library construction with minimal protecting group chemistry, reducing synthetic step count compared to scaffolds with fewer handles. Regioselective cross-coupling precedents in bromopyrroles support predictable diversification outcomes .

Oroidin-Class Natural Product Analogs: Modular Precursor for Bioactive Marine Alkaloid Mimetics

As an Oroidin-class bromopyrrole derivative distinguished by the N-amino functionality, this compound can serve as a modular precursor for simplified analogs of sponge-derived bromopyrrole alkaloids including Oroidin, sceptrin, and nagelamides [4][5]. The N-amino group provides a handle for introducing the aminoimidazole moiety characteristic of this natural product family, while the C4 bromine and C2 carboxamide mirror the core bromopyrrole-2-carboxamide substructure present in these bioactive marine metabolites.

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